molecular formula C17H19NO4 B2483005 N-benzyl-3,4,5-trimethoxybenzamide CAS No. 3940-84-9

N-benzyl-3,4,5-trimethoxybenzamide

Cat. No.: B2483005
CAS No.: 3940-84-9
M. Wt: 301.342
InChI Key: IUHYGONSJUAHBM-UHFFFAOYSA-N
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Description

N-Benzyl-3,4,5-trimethoxybenzamide is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol . This compound features a benzamide moiety that is N-linked to a benzyl group, with three methoxy functional groups attached to the benzoyl ring . It serves as a versatile scaffold in medicinal chemistry and pharmaceutical research. The core structure is related to that of the antiemetic drug trimethobenzamide, which is a dopamine (D2) receptor inhibitor . Recent research has identified derivatives based on the N-benzyl benzamide scaffold as highly promising therapeutic agents. Notably, these compounds have been developed as selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE) . In vivo studies have demonstrated that such inhibitors can exhibit marked therapeutic effects, comparable to rivastigmine, in models of cognitive impairment, positioning them as potential candidates for the treatment of advanced Alzheimer's disease . The compound is typically supplied as a dry powder . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-9-13(10-15(21-2)16(14)22-3)17(19)18-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHYGONSJUAHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3940-84-9
Record name N-BENZYL-3,4,5-TRIMETHOXYBENZAMIDE
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Contextualizing the Benzamide Pharmacophore in Drug Discovery

The benzamide (B126) scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a privileged structure in drug discovery. Its prevalence stems from its ability to form key hydrogen bonds with biological targets, its metabolic stability, and its synthetic tractability. Benzamide derivatives have demonstrated a remarkable breadth of pharmacological activities, underscoring their versatility as a foundational element in medicinal chemistry. nih.gov

Historically, the benzamide core has been integral to the development of a diverse array of therapeutic agents. These include, but are not limited to, drugs with antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nih.gov In the realm of central nervous system disorders, certain benzamides have been utilized as antipsychotic medications. nih.gov The adaptability of the benzamide structure allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

A notable application of the benzamide scaffold is in the development of enzyme inhibitors. For instance, N-benzylbenzamide derivatives have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), targets relevant to metabolic syndrome. acs.org This demonstrates the potential of the N-benzylbenzamide framework to engage with multiple biological targets, offering a pathway to novel polypharmacological agents.

The Significance of the 3,4,5 Trimethoxybenzene Moiety in Bioactive Compounds

The 3,4,5-trimethoxybenzene group is another structural motif of profound importance in the design of bioactive molecules, particularly in the domain of oncology. This moiety is a key feature of numerous natural and synthetic compounds that exhibit potent biological effects, most notably as inhibitors of tubulin polymerization.

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. The 3,4,5-trimethoxyphenyl group is found in a class of potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com This interaction prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Compounds incorporating the 3,4,5-trimethoxybenzoyl or a related 3,4,5-trimethoxyphenyl structure have consistently demonstrated significant antiproliferative activity against a range of cancer cell lines. researchgate.netnih.gov Research has shown that even subtle modifications to this moiety can significantly impact biological activity, highlighting its critical role in the pharmacophore. nih.gov Beyond its anticancer applications, derivatives of trimethoxybenzene have also been explored for their antimelanogenic and antioxidant properties. nih.gov

An Overview of N Benzyl 3,4,5 Trimethoxybenzamide’s Research Trajectory

Classical Amidation Reactions for Benzamide (B126) Synthesis

The formation of an amide bond is a fundamental transformation in organic chemistry, and classical methods remain highly relevant for the synthesis of benzamides like this compound.

A primary and straightforward method for synthesizing this compound is the direct condensation of 3,4,5-trimethoxybenzoic acid with benzylamine. This reaction typically requires heat to facilitate the removal of a water molecule and drive the reaction toward the formation of the amide product.

In a notable study, a series of N-(substituted-benzyl)-3,4,5-trimethoxybenzamides were synthesized by reacting 3,4,5-trimethoxybenzoic acid with various substituted benzylamines. This process was efficiently carried out using phosphorus oxychloride and silica (B1680970) gel under microwave irradiation, a method that offers the benefits of being solvent-free and having rapid reaction times, achieving yields between 85% and 95%.

Another classical approach involves the use of a Dean-Stark apparatus. This technique removes water azeotropically from the reaction mixture, which is crucial for shifting the chemical equilibrium towards the formation of the amide. Typically, this is achieved by refluxing the carboxylic acid and amine in a non-polar solvent such as toluene.

To avoid the often harsh conditions of direct condensation, a wide array of coupling reagents are employed to facilitate amide bond formation under milder conditions. These reagents work by activating the carboxylic acid group, making it more susceptible to attack by the amine.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to minimize side reactions and enhance yields. A typical procedure involves dissolving 3,4,5-trimethoxybenzoic acid in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent, an additive, and finally benzylamine.

Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective for this purpose. They are known for their high reactivity and for proceeding with minimal racemization when chiral molecules are involved.

In one-pot synthesis, thionyl chloride has been used to convert 3,4,5-trimethoxybenzoic acid into its more reactive acid chloride derivative, which is then reacted with an appropriate amine to produce the desired amide in good to excellent yields.

Table 1: Common Coupling Reagent Systems for Amide Synthesis

Coupling Reagent System Typical Solvent Additive General Yield Range
DCC DCM, DMF HOBt Moderate to High
EDC DCM, DMF HOBt, HOAt High
BOP DMF - High to Excellent
PyBOP DMF - High to Excellent
SOCl₂ Toluene, Dioxane Pyridine Good to Excellent

Advanced Electrosynthetic and Catalytic Approaches

Modern synthetic chemistry has introduced more sophisticated and sustainable methods for amide synthesis, including electrosynthesis and photoredox catalysis, which offer greener and more efficient alternatives to classical methods.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts. In amide synthesis, NHCs can mediate the oxidative coupling of aldehydes with amines in an electrochemical setup. This method involves the in-situ generation of a reactive acylating agent from an aldehyde and the NHC catalyst, with the reaction being driven by an electrochemically induced oxidation. This approach is noted for its high atom economy and the use of electricity as a clean reagent, avoiding the need for chemical oxidants.

Photoredox catalysis uses visible light to drive chemical reactions. In the synthesis of amides, a photocatalyst, when excited by light, can facilitate the activation of a carboxylic acid or an amine, leading to the formation of an amide bond. This method is advantageous as it often proceeds under mild, room-temperature conditions. Typically, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and initiates single-electron transfer processes to generate reactive intermediates that form the final amide product.

Preparation of Key Intermediates for this compound Synthesis

The synthesis of this compound relies on the availability of its key precursors: 3,4,5-trimethoxybenzoic acid and benzylamine.

3,4,5-Trimethoxybenzoic acid can be purchased commercially or synthesized from gallic acid through the methylation of its three hydroxyl groups. This is commonly achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Benzylamine is also a readily available commercial chemical. It can be synthesized via methods such as the Gabriel synthesis, which involves reacting a benzyl (B1604629) halide with potassium phthalimide, followed by hydrazinolysis, or by the reduction of benzonitrile (B105546) or benzamide.

For the synthesis of a related compound, N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide, a key intermediate, 3,4,5-trimethoxybenzoyl chloride, was prepared by refluxing 3,4,5-trimethoxybenzoic acid with thionyl chloride. This acid chloride was then reacted with 4-fluorobenzylamine (B26447) to yield the final product.

Table 2: Preparation of Key Intermediates

Intermediate Starting Material Key Reagents
3,4,5-Trimethoxybenzoic acid Gallic acid Dimethyl sulfate, Sodium hydroxide
3,4,5-Trimethoxybenzoyl chloride 3,4,5-Trimethoxybenzoic acid Thionyl chloride
Benzylamine Benzyl halide Potassium phthalimide, Hydrazine
Benzylamine Benzonitrile Reducing agents (e.g., LiAlH₄)

Derivatization Strategies for this compound Analogues

The core structure of this compound offers multiple sites for chemical modification, enabling the generation of diverse analogues with potentially enhanced biological activities. Derivatization strategies primarily focus on modifications of the N-benzyl group, alterations to the 3,4,5-trimethoxybenzoyl moiety, and the introduction of various heterocyclic systems. These approaches aim to explore the structure-activity relationships (SAR) of this class of compounds.

A common precursor for many of these syntheses is 3,4,5-trimethoxybenzoic acid or its activated derivatives (like the corresponding acyl chloride). This starting material can then be reacted with a variety of amines or other nucleophiles to generate the desired amide analogues.

Modification of the N-Benzyl Moiety

One key derivatization strategy involves the modification of the N-benzyl portion of the molecule. This can be achieved by introducing substituents on the phenyl ring of the benzyl group or by replacing the benzyl group with other substituted aryl or alkyl groups. These modifications can influence the compound's lipophilicity, electronic properties, and steric bulk, which in turn can affect its interaction with biological targets.

For instance, a series of N-benzyl 3,5-dinitrobenzamides were synthesized to explore the impact of substituents on the N-benzyl ring on their antimycobacterial activity. nih.gov While the core was changed to a 3,5-dinitrobenzamide (B1662146), the study highlights a relevant derivatization approach for the N-benzyl portion. In this work, various substituted benzylamines were reacted with 3,5-dinitrobenzoyl chloride to yield the final products. nih.gov

Below is a table summarizing some of the synthesized N-benzyl 3,5-dinitrobenzamide analogues and their activity against Mycobacterium tuberculosis H37Rv.

Compound IDR Group (on N-benzyl)MIC (µg/mL)
D1H0.0625
D54-OCH30.0625
D64-OCF30.0625
D74-F0.0625
D123-Cl0.0625

Data sourced from: Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. nih.gov

Introduction of Heterocyclic Moieties

A significant number of derivatization strategies involve the incorporation of heterocyclic rings into the this compound scaffold. This is often achieved by using a heterocyclic amine in the amide bond formation step or by further chemical transformations of the initial product.

For example, research into new compounds with potential central nervous system depressant activity has led to the synthesis of 3,4,5-trimethoxybenzamides linked to methyl- or dimethyloxazolidine rings. nih.gov Another study describes the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. nih.gov These were prepared by the cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride. nih.gov The initial benzohydrazides were synthesized from 3,4,5-trimethoxybenzohydrazide (B1329584) and various substituted benzaldehydes.

The following table presents some of the oxadiazole derivatives and their antiproliferative activities against the PC3 cancer cell line.

Compound IDSubstituent (on Phenyl Ring)IC50 (µM) against PC3 cells
2a2,4-Cl20.2
2b4-Br1.8
2c4-CF30.2
2f4-N(CH3)21.2
3l4-F1.7
3m4-Cl0.3

Data sourced from: Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. nih.gov

Furthermore, a series of 3′,4′,5′-trimethoxy flavonoid benzimidazole (B57391) derivatives have been synthesized. nih.gov In this case, the 2-(3,4,5-trimethoxyphenyl) moiety is part of a chromen-4-one (flavonoid) structure, which is then linked to a benzimidazole ring via an ether linkage. nih.gov

Modifications Involving the Amide Linker

Derivatization can also occur at the amide bond itself or by replacing it with a different functional group. For instance, dithiocarbazate derivatives have been prepared. researchgate.net In one example, benzyl 3-(3,4,5-trimethoxybenzylidene)dithiocarbazate was synthesized from S-benzyl dithiocarbazate and 3,4,5-trimethoxybenzaldehyde (B134019) in ethanol. researchgate.net

Another approach involves the synthesis of hydrazinecarbothioamides. A study describes the synthesis of (E)-N-benzyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine, which was formed through the cyclization of the corresponding hydrazinecarbothioamide. mdpi.com

Influence of Substituents on the N-Benzyl Moiety

The N-benzyl portion of the molecule is a significant site for structural modification to modulate biological activity. Studies on related compounds, such as the anticonvulsant agent Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), provide valuable insights into the SAR of this moiety. Research involving the synthesis and evaluation of forty-three N-benzyl analogues of Lacosamide revealed that the position of substituents on the benzyl ring is crucial. nih.gov When comparing derivatives with substituents at the 2', 3', and 4' positions, those with modifications at the 4'-position consistently demonstrated the highest anticonvulsant activity. nih.gov

Interestingly, a considerable degree of structural variation is tolerated at the 4'-position. The SAR for this site indicates that the introduction of non-bulky substituents leads to excellent activity, largely independent of their electronic properties (i.e., whether they are electron-donating or electron-withdrawing). nih.gov This suggests that steric factors may be more important than electronic effects for activity in this class of compounds. Several of the 4'-substituted derivatives exhibited anticonvulsant potencies in the maximal electroshock (MES) seizure test that were comparable to or even exceeded that of the parent compound and other established antiepileptic drugs. nih.gov

In a different context, for N-benzyl deoxynojirimycin derivatives acting as α-glucosidase inhibitors, substitutions on the benzyl ring also play a defining role. The introduction of methoxy (B1213986) and hydroxyl groups was found to increase inhibitory activity, with hydroxyl groups having a particularly beneficial effect. mdpi.com Conversely, the presence of a bromine atom on the benzene (B151609) ring tended to decrease activity. mdpi.com These findings highlight that the optimal substitution pattern on the N-benzyl moiety is highly dependent on the specific biological target.

Table 1: Influence of 4'-Substituents on the N-Benzyl Moiety of Lacosamide Analogues Data extracted from SAR studies on related anticonvulsant compounds.

Substituent at 4'-positionRelative Anticonvulsant Activity (MES test)Key Observation
Hydrogen (unsubstituted)HighParent compound reference
Non-bulky groupsHighActivity maintained or enhanced
Bulky groupsReducedSteric hindrance may be detrimental
Electron-donating groupsHighActivity not dependent on electronic donation
Electron-withdrawing groupsHighActivity not dependent on electronic withdrawal

Impact of Modifications on the 3,4,5-Trimethoxybenzene Ring

The 3,4,5-trimethoxyphenyl group is a recurring pharmacophore in many biologically active compounds, particularly those that interact with tubulin. In numerous studies of potent tubulin polymerization inhibitors, this moiety is considered essential for activity and is often kept unchanged during initial optimization efforts. nih.gov This structural feature is characteristic of a wide range of inhibitors that bind to the colchicine site on tubulin. nih.gov

However, some research has explored the impact of modifying this ring system. In one study on benzimidazole derivatives, the presence of methoxy and hydroxy groups was found to enhance antioxidant activity because they can donate hydrogen atoms or electrons to stabilize free radicals. nih.gov A derivative featuring a 3,4,5-trihydroxy substitution pattern on a phenyl ring demonstrated pronounced antioxidative capacity. nih.gov

In the context of antiproliferative agents, N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides have been synthesized and evaluated. nih.gov The resulting data shows that the 3,4,5-trimethoxyphenyl moiety confers significant potency. For example, compounds from this series displayed high efficacy against PC3 (prostate cancer) cells, with IC₅₀ values in the low micromolar and even nanomolar range. nih.gov This underscores the critical contribution of the intact 3,4,5-trimethoxybenzene ring to the cytotoxic activity of these particular derivatives. nih.gov

Table 2: Activity of Compounds Featuring the 3,4,5-Trimethoxyphenyl Moiety Data from a study on N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides and their cyclized derivatives against the PC3 cell line.

CompoundDescriptionIC₅₀ against PC3 cells (μM)
2a Benzylidene-3,4,5-trimethoxybenzohydrazide derivative0.2
2b Benzylidene-3,4,5-trimethoxybenzohydrazide derivative1.8
2c Benzylidene-3,4,5-trimethoxybenzohydrazide derivative0.2
2f Benzylidene-3,4,5-trimethoxybenzohydrazide derivative1.2
3l 3-acetyl-2-phenyl-5-(3,4,5-trimethoxyphenyl)-dihydro-oxadiazole derivative1.7
3m 3-acetyl-2-phenyl-5-(3,4,5-trimethoxyphenyl)-dihydro-oxadiazole derivative0.3

Role of the Amide Linkage and its Modifications

Common amide bond bioisosteres include heterocycles like 1,2,3-triazoles, oxadiazoles, and imidazoles. nih.gov For instance, the 1,4-disubstituted 1,2,3-triazole is considered a good mimic of the trans-amide bond. nih.gov A pertinent study involved the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, which can be seen as cyclized bioisosteres of the parent benzohydrazide (B10538) structure. nih.gov These oxadiazole derivatives were evaluated for their antiproliferative activities and showed significant efficacy, with some compounds exhibiting potent activity against prostate cancer cells. nih.gov This demonstrates that the core amide linkage can be successfully modified or replaced with a suitable heterocycle while retaining or even enhancing biological activity.

In a separate line of research on pyrrolizine-based cytotoxic agents, a comparison was made between Schiff base derivatives and their corresponding benzamide derivatives, both containing the 3,4,5-trimethoxyphenyl moiety. The study found that the benzamide derivatives exhibited higher cytotoxicity, indicating the importance of the amide functionality for the activity of that specific scaffold. nih.gov

Stereochemical Considerations in Analogue Design

Stereochemistry plays a pivotal role in the biological activity of many chiral drugs, and analogues of this compound are no exception. The spatial arrangement of atoms can dictate how a molecule fits into a binding site on a receptor or enzyme.

The importance of stereochemistry is clearly illustrated by the anticonvulsant drug Lacosamide, which is the (R)-isomer of N-benzyl-2-acetamido-3-methoxypropionamide. nih.govnih.gov Extensive SAR studies have been conducted on this molecule and its derivatives. These studies consistently show that the biological activity resides primarily in the (R)-enantiomer. The corresponding (S)-enantiomer is significantly less active. This stereoselectivity highlights the presence of a specific chiral binding environment at its biological target. Therefore, in the design of new analogues based on this or related scaffolds, maintaining the correct stereochemical configuration is paramount for preserving pharmacological activity.

Lipophilicity and Steric/Electronic Effects in SAR

The interplay of lipophilicity, steric bulk, and electronic properties is fundamental to understanding the SAR of this compound derivatives. These physicochemical parameters, often quantified in Quantitative Structure-Activity Relationship (QSAR) studies, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its target. longdom.orgjocpr.com

Lipophilicity: This property, often expressed as logP, influences a drug's ability to cross biological membranes, such as the blood-brain barrier. Studies on related anticonvulsants have shown that accommodating non-bulky, hydrophobic groups can lead to pronounced activity. nih.gov This suggests that an optimal level of lipophilicity is required for the compound to reach its site of action effectively without being too readily sequestered in fatty tissues.

Steric/Electronic Effects: As noted in the discussion of the N-benzyl moiety (Section 3.1), steric factors often play a more significant role than electronic effects in determining the activity of these compounds. nih.gov The preference for non-bulky substituents at the 4'-position of the benzyl ring in Lacosamide analogues is a clear example. nih.govnih.gov This indicates that the size and shape of the substituent are critical for fitting into the binding pocket. The observation that activity is largely independent of the substituent's electronic nature further reinforces the idea that steric complementarity is a primary driver of potency for these anticonvulsants. nih.gov Similarly, for α-glucosidase inhibitors, while electronic modifications like adding hydroxyl groups enhance activity through new hydrogen bonds, steric factors related to the position and number of bulky bromine atoms were also found to be significant. mdpi.com

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interaction between a ligand, such as N-benzyl-3,4,5-trimethoxybenzamide, and a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively published, research on analogous compounds provides significant insights. For instance, derivatives of N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl) benzamide (B126) have been synthesized and their interaction with the COX-2 enzyme active site was explored using molecular docking. nih.gov These studies help to understand how the trimethoxyphenyl moiety contributes to binding. Similarly, docking studies on pyrrolizines bearing a 3,4,5-trimethoxyphenyl group have revealed high binding affinities towards targets like tubulin, CDK-2, and EGFR proteins. nih.gov

In a typical molecular docking workflow, the three-dimensional structures of both the ligand and the target protein are used. The ligand is then placed into the binding site of the protein in multiple conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. For example, docking studies of triazole benzene (B151609) sulfonamide derivatives against human carbonic anhydrase IX have used Autodock to predict binding energies and identify key interactions with amino acid residues like Gln92 and His68. rsc.org Such analyses can reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex.

Compound ClassTarget ProteinKey Findings from Docking
N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl) benzamide derivativesCOX-2Understanding of interacting mechanisms with the active site. nih.gov
Pyrrolizines with 3,4,5-trimethoxyphenyl moietyTubulin, CDK-2, EGFRHigh binding affinities compared to co-crystallized ligands. nih.gov
Triazole Benzene Sulfonamide derivativesCarbonic Anhydrase IXGood binding energy scores and interactions with key residues. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

For a series of this compound analogues, a QSAR study would involve generating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the observed biological activity. ijpsr.com

A study on N-substituted benzimidazole (B57391) derived carboxamides generated 3D-QSAR models to investigate the molecular properties influencing their antioxidative activity. nih.gov Another QSAR study on benzimidazole analogues identified that descriptors like Topological Polar Surface Area (TPSA) and the number of H-bond acceptors had a positive correlation with antibacterial activity. ijpsr.com Such models, once validated, can be invaluable for designing more potent derivatives of this compound by suggesting modifications that enhance the desired properties.

Dynamic Simulations and Binding Stability Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. researchgate.net This technique simulates the movement of atoms and molecules, allowing researchers to assess the stability of the binding pose predicted by molecular docking and to observe conformational changes in both the ligand and the protein. nih.gov

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a box of water molecules with ions). The forces between all atoms are calculated, and Newton's laws of motion are used to predict their movements over a series of small time steps. The simulation can run for nanoseconds or even microseconds, generating a trajectory of the complex's dynamic behavior.

Analysis of the MD trajectory can reveal important information about the stability of the complex. Key parameters that are often monitored include:

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the protein structure. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity.

MD simulations on triazole benzene sulfonamide derivatives complexed with carbonic anhydrase IX have been used to confirm the stable binding of the inhibitor in the active site. rsc.org Similarly, simulations of new benzamide inhibitors of acetylcholinesterase and β-secretase showed that the ligands had a stabilizing effect on the enzymes. nih.gov

Prediction of Biological Activity and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational tools are widely used to predict the biological activity and ADME properties of drug candidates. researchgate.netnih.gov These in silico predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. rsc.org

Several web-based platforms and software packages are available to predict a range of ADME properties, including:

Drug-likeness: Assessed using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Gastrointestinal (GI) Absorption: Predicts how well a compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates whether a compound is likely to cross into the central nervous system.

Metabolism: Predicts which enzymes (e.g., cytochrome P450s) are likely to metabolize the compound. nih.gov

Toxicity: In silico models can predict potential toxicities such as mutagenicity or carcinogenicity. mdpi.com

For derivatives of benzimidazole and benzothiazole, in silico ADME predictions have been used to evaluate their drug-likeness and pharmacokinetic properties, showing good intestinal absorption and bioavailability for many of the synthesized compounds. rsc.orgnih.govmdpi.com Such predictions for this compound would be crucial in assessing its potential as an orally administered drug.

ADME PropertyComputational PredictionImportance
Drug-Likeness Lipinski's Rule of Five, Veber's RuleIndicates potential for oral bioavailability. nih.gov
GI Absorption Percentage absorption modelsPredicts uptake after oral administration. mdpi.com
BBB Penetration Predictive models based on physicochemical propertiesDetermines potential for CNS activity. nih.gov
Metabolism CYP450 substrate predictionIdentifies potential drug-drug interactions and metabolic liabilities. nih.gov
Toxicity Mutagenicity, carcinogenicity modelsEarly identification of potential safety issues. mdpi.com

Density Functional Theory (DFT) Studies in Structure-Activity Relationship Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. niscpr.res.in DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity, which are key determinants of its biological activity.

In the context of this compound, DFT studies can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Analyze vibrational frequencies: Theoretical vibrational spectra (FTIR and Raman) can be calculated and compared with experimental data to confirm the molecular structure.

A study on 3-chlorobenzamide (B146230) used DFT calculations to analyze its vibrational spectra, electronic characteristics, and chemical reactivity. niscpr.res.in Similarly, DFT has been employed to study the structure-property relationships of various heterocyclic compounds. researchgate.net For this compound, DFT could help to rationalize its structure-activity relationships by providing a detailed understanding of its electronic features that govern its interactions with biological targets.

Advanced Derivatization and Scaffold Exploration Strategies

Synthesis of Analogues with Varied Aliphatic and Aryl Substituents

The chemical scaffold of N-benzyl-3,4,5-trimethoxybenzamide offers multiple points for modification to explore structure-activity relationships (SAR). Researchers have synthesized a wide array of analogues by altering the substituents on both the benzyl (B1604629) and benzamide (B126) rings. A common approach involves starting with a related structural precursor, such as 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone, and reacting it with various amines or other reagents to introduce new functionalities. nih.gov This method has been used to create ester derivatives and compounds with different ring systems. nih.gov

Bioisosteric replacement is another key strategy, where functional groups are swapped with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability. nih.govcambridgemedchemconsulting.com For the amide group in benzamides, replacements can include esters, thioamides, ureas, sulfonamides, and various heterocyclic rings like triazoles or oxadiazoles. nih.govdrughunter.com These modifications aim to mimic the hydrogen bonding properties of the original amide while potentially offering advantages in metabolic profile and pharmacokinetic characteristics. drughunter.com

For instance, new series of compounds have been developed by incorporating the 3,4,5-trimethoxybenzoyl moiety into different heterocyclic scaffolds, such as benzofurans and pyrrolizines. nih.govnih.gov In one study, benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives were synthesized and evaluated for their antiproliferative activity, with some compounds showing significant cytotoxicity against cancer cell lines. nih.gov Another series based on a pyrrolizine scaffold also demonstrated potent cytotoxic effects. nih.gov Similarly, researchers have created combretastatin (B1194345) A-4 analogues by linking the trimethoxyphenyl group to vinyl amide, imidazolone, and triazinone structures. nih.gov

Table 1: Examples of Synthesized this compound Analogues and Derivatives

Compound Series Core Scaffold Modification Starting Material/Precursor Reported Biological Activity Reference
Benzofuran Derivatives Replacement of benzylamine (B48309) with a substituted benzofuran 3,4,5-trimethoxybenzoyl chloride Antiproliferative activity against various cancer cell lines. nih.gov nih.gov
Triazinone Derivatives Linkage of trimethoxyphenyl group via a triazinone ring 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone Potent cytotoxic activity against hepatocellular carcinoma (HepG2) cells. nih.gov nih.gov
Combretastatin Analogues Linkage of trimethoxyphenyl group to vinyl amide or imidazolone Oxazolone precursor Potent cytotoxic activity against breast cancer cells (MDA-MB-231). nih.gov nih.gov
Pyrrolizine Derivatives Incorporation of the 3,4,5-trimethoxybenzoyl group onto a pyrrolizine scaffold Pyrrolizine-5-carboxamides and 3,4,5-trimethoxybenzoyl chloride Cytotoxicity against multiple cancer cell lines, including drug-resistant ones. nih.gov nih.gov
Thioamide/Selenoamide Bioisosteric replacement of the amide carbonyl with sulfur or selenium Benzamide scaffold Potent anthelmintic activity against C. elegans. nih.gov nih.gov

Scaffold Hopping and Novel Benzamide-Based Chemotypes

Scaffold hopping is a drug design strategy that aims to identify new molecular backbones (scaffolds) that can mimic the biological activity of a known active compound while having a significantly different chemical structure. dtic.mil This approach is valuable for discovering novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. dtic.mil

A notable application of this strategy involved using N-benzyl-3,4,5-trimethoxyaniline as a starting point to generate a new class of potential anticancer agents. elsevierpure.comresearchgate.netnih.gov Through a four-step linear synthesis, researchers successfully "hopped" from the initial aniline (B41778) scaffold to a series of 5,6,7-trimethoxyflavan derivatives. elsevierpure.comnih.gov Twenty-three of these new compounds were synthesized and evaluated against various lung cancer cell lines. elsevierpure.comresearchgate.net

Two compounds from this series, 8q and 8e, demonstrated particularly interesting and broad-spectrum anticancer activity. elsevierpure.comresearchgate.net Compound 8q was found to be especially effective, showing potency comparable to existing chemotherapy drugs against lung and colorectal cancers, and superior potency against brain, skin, ovarian, prostate, breast, and blood cancers in preclinical models. elsevierpure.comresearchgate.net Mechanistic studies revealed that compound 8q induces apoptosis (programmed cell death) and causes cell cycle arrest by modulating key signaling pathways, including the Hippo and PI3K pathways. elsevierpure.comnih.gov This work exemplifies how scaffold hopping can lead to the discovery of promising new lead compounds for cancer therapy. elsevierpure.com

Table 2: Potent Compounds Developed via Scaffold Hopping

Compound ID Original Scaffold New Scaffold Key Biological Finding Reference
8q N-benzyl-3,4,5-trimethoxyaniline 5,6,7-Trimethoxyflavan Showed broad-spectrum anticancer activity; induced apoptosis and cell cycle arrest by modulating Hippo and PI3K pathways. elsevierpure.comresearchgate.netnih.gov elsevierpure.comresearchgate.netnih.gov
8e N-benzyl-3,4,5-trimethoxyaniline 5,6,7-Trimethoxyflavan Displayed interesting anticancer activity against a panel of lung cancer cells. elsevierpure.comresearchgate.net elsevierpure.comresearchgate.net

Conjugation with Nanomaterials for Enhanced Bioactivity or Delivery

To overcome challenges such as poor solubility and to enhance biological activity, researchers have explored conjugating trimethoxyphenyl-containing compounds with nanomaterials. nih.govresearchgate.net One such study focused on loading newly designed combretastatin analogues, which feature the key 3,4,5-trimethoxyphenyl moiety, onto diamond nanoparticles. nih.govresearchgate.net

The rationale for this approach is that the nanoparticles can act as a carrier system, potentially improving the solubility and delivery of the active compound to its target site. A new series of combretastatin analogues linked to vinyl amide, imidazolone, and triazinone structures were designed, synthesized, and then loaded onto these nanoparticles. nih.gov The resulting conjugates were evaluated for their antiproliferative activity against breast cancer cells. nih.govresearchgate.net The findings indicated that this strategy could lead to ameliorated solubility and enhanced cytotoxic effects, highlighting the potential of nanomaterial conjugation as a method for optimizing the delivery and efficacy of these bioactive compounds. nih.gov

Prodrug Design and Formulation for Optimized Pharmacological Characteristics

Prodrug design is a strategy used to overcome undesirable properties of a drug by synthesizing an inactive or less active precursor that is converted into the active drug form within the body. This approach can be used to improve characteristics such as solubility, stability, and bioavailability.

In research related to the 3,4,5-trimethoxybenzylidene moiety, a strategy analogous to prodrug design was employed to develop novel anti-apoptotic agents. mdpi.com A series of N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamides were synthesized as precursor molecules. mdpi.com These compounds were then converted via a cyclization reaction into their corresponding (E)-N-substituted-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine derivatives. mdpi.com

The study found that the cyclized thiadiazole products were generally more potent as anti-apoptotic agents than their open-chain precursors. mdpi.com Specifically, compounds 2c and 2g were identified as the most active compounds, showing significant protective effects in models of renal ischemia/reperfusion injury. mdpi.com Mechanistic studies on compound 2c revealed it was a more potent and selective inhibitor of caspase-3 and -9 compared to its precursor, 1c . mdpi.com This demonstrates how chemical modification of a lead structure can yield derivatives with optimized pharmacological activity. mdpi.com

Table 3: Comparison of Precursor Compounds and their Active Thiadiazole Derivatives

Precursor Compound Active Cyclized Compound Key Improvement Mechanism of Action Reference
1c 2c More potent anti-apoptotic activity More potent and selective inhibition of caspase-3 and caspase-9. mdpi.com mdpi.com
1g 2g Highly active anti-apoptotic agent Showed significant protective effects in renal tissue. mdpi.com mdpi.com
1a-g (general) 2a-g (general) Generally improved anti-apoptotic activity Conversion to a more conformationally restricted and active thiadiazole ring system. mdpi.com mdpi.com

Research Gaps and Future Directions in N Benzyl 3,4,5 Trimethoxybenzamide Research

Elucidation of Underexplored Mechanisms of Action

The precise biological targets and mechanisms of action of N-benzyl-3,4,5-trimethoxybenzamide are not yet fully understood. While research on its derivatives has provided some clues, the parent compound's own pharmacological profile is an area ripe for investigation. Analogues of this compound have been shown to exhibit a diverse range of biological activities, suggesting that the core scaffold can interact with multiple biological targets.

For instance, certain N-benzyl benzamide (B126) derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Other related compounds, specifically N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, have demonstrated potential as memory enhancers through acetylcholinesterase (AChE) inhibition. nih.gov Furthermore, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline has led to the development of 5,6,7-trimethoxyflavan derivatives that modulate the Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis that is often dysregulated in cancer. researchgate.netnih.govelsevierpure.com These findings suggest that this compound itself, or its closely related analogues, may possess underexplored activities in neurodegenerative or proliferative disorders. Future research should, therefore, focus on comprehensive screening of the parent compound against a wide range of biological targets to uncover its primary and secondary mechanisms of action.

Development of Highly Selective and Potent Analogues

The development of highly selective and potent analogues of this compound is a key area for future research. Structure-activity relationship (SAR) studies on various series of related compounds have provided valuable insights into the structural modifications that can enhance potency and selectivity.

For example, research on N-benzyl benzamide derivatives as BChE inhibitors revealed that specific substitution patterns on the benzyl (B1604629) and benzamide rings are crucial for high affinity and selectivity. nih.gov Similarly, studies on 3',4',5'-trimethoxy flavonoid benzimidazole (B57391) derivatives have demonstrated that the nature of the linker between the flavonoid and benzimidazole moieties significantly influences their anti-tumor activity. nih.gov The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex has also highlighted the importance of specific substitutions for achieving nanomolar inhibitory potency.

Future efforts should build upon these findings to systematically explore the chemical space around the this compound scaffold. This could involve the synthesis of new libraries of compounds with diverse substitutions on both the benzyl and the 3,4,5-trimethoxyphenyl rings. The goal would be to identify analogues with improved potency against specific targets and enhanced selectivity to minimize off-target effects.

Analogue Series Target Key Findings in SAR Reference(s)
N-benzyl benzamide derivativesButyrylcholinesterase (BChE)Substitutions on both benzyl and benzamide rings are critical for potency and selectivity. nih.gov
3',4',5'-trimethoxy flavonoid benzimidazole derivativesAnti-tumorThe linker between the flavonoid and benzimidazole moieties influences activity. nih.gov
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 deubiquitinaseSpecific substitutions are key to achieving nanomolar potency.

Exploration of Novel Therapeutic Applications

The exploration of novel therapeutic applications for this compound and its derivatives is a promising area of research. The diverse biological activities observed in its analogues suggest that this chemical scaffold could be relevant for a range of diseases beyond those currently investigated.

The demonstrated anti-cancer potential of several related compounds warrants further investigation. For instance, 3',4',5'-trimethoxy flavonoid benzimidazole derivatives have shown antiproliferative activity against various cancer cell lines. nih.gov Moreover, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline has yielded compounds with broad-spectrum anticancer activity. researchgate.netnih.govelsevierpure.com These findings suggest that this compound analogues could be developed as novel anticancer agents.

In addition to cancer, the neuroprotective effects of some derivatives point towards their potential use in treating neurodegenerative diseases. The BChE and AChE inhibitory activities of certain analogues make them interesting candidates for Alzheimer's disease research. nih.govnih.gov The potential of N-benzyl 3,5-dinitrobenzamides as antitubercular agents also highlights the possibility of developing this scaffold for infectious diseases. nih.gov Future studies should explore the efficacy of this compound and its analogues in a wider range of disease models.

Advanced Computational Methodologies for Prediction and Design

Advanced computational methodologies can play a crucial role in accelerating the discovery and development of novel this compound analogues. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their biological targets.

For example, molecular docking studies have been used to understand the interactions of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with acetylcholinesterase, helping to rationalize their observed biological activity. nih.gov Similarly, computational studies have been employed in the design of trimethoprim (B1683648) derivatives as human dihydrofolate reductase inhibitors. nih.gov The use of in silico methods to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new compounds can also help in the early stages of drug development to select candidates with favorable pharmacokinetic profiles. nih.gov

Future research should leverage these advanced computational tools more extensively. The development of quantitative structure-activity relationship (QSAR) models could help in predicting the biological activity of new analogues before their synthesis, thereby saving time and resources. Virtual screening of large compound libraries could also be used to identify new hits with the this compound scaffold.

Computational Method Application in this compound Research Reference(s)
Molecular DockingUnderstanding ligand-protein interactions and guiding lead optimization. nih.govnih.govnih.gov
Molecular Dynamics SimulationsAssessing the stability of ligand-protein complexes and conformational changes. nih.gov
QSARPredicting the biological activity of new analogues.
In Silico ADME PredictionEarly-stage assessment of pharmacokinetic properties. nih.gov

Integration of Multi-Targeted Design Principles

The complexity of many diseases, such as cancer and neurodegenerative disorders, often requires therapeutic agents that can modulate multiple biological targets simultaneously. The integration of multi-targeted design principles in the development of this compound analogues represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov

The N-benzyl benzamide scaffold has already shown potential for multi-target activity. For instance, some benzamide derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are key enzymes in the pathogenesis of Alzheimer's disease. nih.gov The ability of certain analogues to modulate both the Hippo and PI3K signaling pathways in cancer cells further highlights the potential for multi-targeted approaches. researchgate.netnih.govelsevierpure.com

Future research should focus on the rational design of this compound derivatives that can simultaneously interact with multiple, carefully selected targets. This could involve the hybridization of the this compound scaffold with other pharmacophores known to interact with relevant targets. This approach could lead to the development of more effective and robust therapeutic agents.

Optimization of Pre-clinical Efficacy and Selectivity

The optimization of pre-clinical efficacy and selectivity is a critical step in the translation of promising this compound analogues from the laboratory to the clinic. This involves a comprehensive evaluation of their pharmacological and toxicological properties in relevant in vitro and in vivo models.

Recent studies on N-benzyl benzamide derivatives as BChE inhibitors have demonstrated the importance of in vivo studies to confirm the therapeutic effects observed in vitro. nih.gov Similarly, the in vivo evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives in tumor xenograft models has provided crucial evidence of their anti-cancer efficacy. nih.gov The assessment of metabolic stability and potential off-target effects is also essential for selecting candidates with a favorable safety profile. nih.govnih.gov

Future pre-clinical studies should aim to thoroughly characterize the pharmacokinetic and pharmacodynamic properties of lead compounds. This includes determining their bioavailability, tissue distribution, and metabolism. Furthermore, comprehensive toxicity studies are necessary to identify any potential adverse effects. The ultimate goal is to identify drug candidates with a clear therapeutic window and a high probability of success in clinical trials.

Q & A

Q. What strategies mitigate toxicity risks during preclinical evaluation?

  • Methodology : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity. Use in silico toxicity predictors (e.g., ProTox-II) to flag structural alerts. Optimize dosing in animal models (e.g., zebrafish) to establish therapeutic indices .

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